3-Nitro-2-(phenylsulfonyl)pyridine
Overview
Description
3-Nitro-2-(phenylsulfonyl)pyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the third position and a phenylsulfonyl group (-SO2Ph) at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-(phenylsulfonyl)pyridine typically involves the nitration of 2-(phenylsulfonyl)pyridine. One common method includes the reaction of 2-(phenylsulfonyl)pyridine with a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent like sulfur dioxide (SO2) at low temperatures . The reaction proceeds through the formation of an N-nitropyridinium ion, which subsequently rearranges to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-(phenylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group activates the pyridine ring towards nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The phenylsulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 3-Amino-2-(phenylsulfonyl)pyridine.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
3-Nitro-2-(phenylsulfonyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(phenylsulfonyl)pyridine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can engage in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways and exhibit potential therapeutic effects.
Comparison with Similar Compounds
3-Nitropyridine: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.
2-(Phenylsulfonyl)pyridine: Lacks the nitro group, reducing its reactivity towards nucleophiles.
3-Nitro-1-(phenylsulfonyl)indole: Contains an indole ring instead of a pyridine ring, leading to different chemical properties and applications.
Uniqueness: 3-Nitro-2-(phenylsulfonyl)pyridine is unique due to the presence of both the nitro and phenylsulfonyl groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-13(15)10-7-4-8-12-11(10)18(16,17)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXNQOWQGUPAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327320 | |
Record name | 3-Nitro-2-pyridyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188429-02-9 | |
Record name | 3-Nitro-2-pyridyl phenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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